molecular formula C23H20N6OS B270064 N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No.: B270064
M. Wt: 428.5 g/mol
InChI Key: PKWBGMCLPVXLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Carbazole Derivative: The initial step involves the alkylation of carbazole to form 9-ethyl-9H-carbazole.

    Thioether Formation: The next step involves the reaction of 9-ethyl-9H-carbazole with 1-phenyl-1H-tetrazole-5-thiol in the presence of a suitable base to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through a reaction with chloroacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and tetrazole moieties.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the acetamide group.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide: Unique due to its specific combination of carbazole and tetrazole moieties.

    N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol: Similar structure but with an ethanol group instead of acetamide.

    N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propionamide: Similar structure but with a propionamide group.

Uniqueness

This compound is unique due to its specific functional groups and the resulting biological and chemical properties. Its combination of carbazole and tetrazole moieties provides a distinct set of interactions and applications compared to other similar compounds.

Properties

Molecular Formula

C23H20N6OS

Molecular Weight

428.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C23H20N6OS/c1-2-28-20-11-7-6-10-18(20)19-14-16(12-13-21(19)28)24-22(30)15-31-23-25-26-27-29(23)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,24,30)

InChI Key

PKWBGMCLPVXLSO-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.